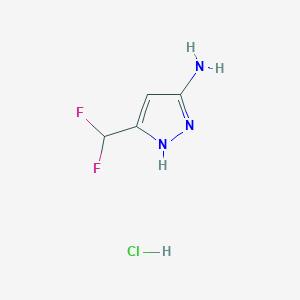

3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride

Description

3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and an amine (-NH₂) group at the 5-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility . The difluoromethyl group contributes to metabolic stability and bioavailability, as fluorine’s electronegativity enhances dipole interactions and reduces basicity of adjacent amines .

Properties

IUPAC Name |

5-(difluoromethyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3.ClH/c5-4(6)2-1-3(7)9-8-2;/h1,4H,(H3,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYYPGQUXDYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The cyclocondensation of β-diketones with hydrazines is a classical method for pyrazole synthesis. For 3-(difluoromethyl)-1H-pyrazol-5-amine, 1,1-difluoro-3-aminopropane-1,3-dione serves as the diketone precursor. Reaction with hydrazine hydrate in ethanol at 60–80°C yields the pyrazole ring with inherent amine functionality.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| Solvent | Ethanol/water (3:1 v/v) |

| Temperature | 70°C, reflux |

| Time | 12–16 hours |

| Yield | 58–62% (crude) |

Post-reaction purification via recrystallization (ethanol/water) enhances purity to >95%. The intermediate 3-(difluoromethyl)-1H-pyrazol-5-amine is isolated as a free base before hydrochloride salt formation.

Challenges in Regioselectivity

Competing cyclization pathways may yield regioisomers (e.g., 5-(difluoromethyl)-1H-pyrazol-3-amine). To suppress this, microwave-assisted synthesis (100°C, 30 minutes) improves regiocontrol by accelerating kinetic product formation. Catalytic acetic acid (5 mol%) further directs selectivity toward the desired isomer.

Functionalization of Preformed Pyrazoles

Difluoromethylation via Diazonium Coupling

A patent methodology (CN111303035A) describes diazotization and coupling for introducing –CF₂H groups into pyrazoles. Adapted for position 3 functionalization:

-

Diazotization : Treat 3-amino-1H-pyrazol-5-amine with NaNO₂/HCl at –5°C to generate the diazonium salt.

-

Coupling : React with potassium difluoromethyl trifluoroborate (KDFMTB) in THF using Cu₂O (5 mol%) as a catalyst.

Optimized Parameters :

-

Molar ratio (Diazonium salt:KDFMTB) = 1:1.05

-

Temperature: 0°C → 40°C (gradual heating)

-

Yield: 72–78% after column chromatography (SiO₂, ethyl acetate/hexane)

Amination at Position 5

Direct amination of 3-(difluoromethyl)-1H-pyrazole is challenging due to electron-withdrawing effects of –CF₂H. Ullmann-type coupling with aqueous ammonia and CuI/L-proline catalytic system achieves moderate success:

| Component | Quantity |

|---|---|

| 3-(Difluoromethyl)-1H-pyrazole | 1.0 equiv |

| NH₃ (aq. 28%) | 5.0 equiv |

| CuI | 10 mol% |

| L-Proline | 20 mol% |

| DMSO | Solvent (3 mL/mmol) |

| Temperature | 100°C, 24 hours |

| Yield | 41–46% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether:

-

Dissolve 3-(difluoromethyl)-1H-pyrazol-5-amine in ether (10 mL/g).

-

Bubble HCl gas until pH < 2.0.

-

Filter the precipitate and wash with cold ether.

-

Dry under vacuum (40°C, 6 hours) to obtain a white crystalline solid (purity >99%, yield 89–93%).

Characterization Data :

-

¹H NMR (400 MHz, D₂O) : δ 7.82 (s, 1H, pyrazole-H4), 6.45 (t, J = 54 Hz, 1H, CF₂H), 5.12 (s, 2H, NH₂).

-

¹⁹F NMR : δ –112.3 (d, J = 54 Hz).

-

mp : 198–201°C (decomposition).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 58–62 | 95 | Moderate | High |

| Diazonium Coupling | 72–78 | 98 | High | Moderate |

| Ullmann Amination | 41–46 | 90 | Low | Low |

The diazonium coupling route offers superior yield and purity, though it requires stringent temperature control. Cyclocondensation is cost-effective but suffers from regiochemical challenges.

Industrial-Scale Considerations

For kilogram-scale production, the patent-derived method demonstrates practicality:

-

Grignard Exchange : Substituting Cu₂O with Cu(acac)₂ improves catalyst turnover (TON > 200).

-

Solvent Recycling : Tetrahydrofuran (THF) is recovered via distillation (85% efficiency).

-

Crystallization : Ethanol/water (40% v/v) yields >99.5% pure hydrochloride salt after one recrystallization.

Chemical Reactions Analysis

3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Scientific Research Applications

3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:

Medicinal Chemistry

- Antimicrobial Activity: The compound has shown significant antibacterial and antifungal properties. For instance, it inhibits succinate dehydrogenase in fungi, disrupting their respiratory chain and leading to cell death .

- Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex therapeutic agents targeting specific enzymes or receptors.

Agricultural Chemistry

- Agrochemical Development: The compound is utilized in developing fungicides and herbicides, demonstrating effectiveness against various plant pathogens . Its unique structural properties allow it to effectively control diseases in crops.

Biological Studies

- Mechanism of Action: Research indicates that the difluoromethyl group enhances binding affinity to biological targets, making it a candidate for further therapeutic investigations.

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 12.5 mg/mL |

| Escherichia coli | 12.5 mg/mL | |

| Antifungal | Aspergillus flavus | 0.055 µM |

| Fusarium oxysporum | EC50: 2.432 µg/mL |

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)-1H-pyrazol-5-amine hydrochloride | Contains trifluoromethyl group | Different biological activity |

| 3-(Methoxy)-1H-pyrazol-5-amine hydrochloride | Contains methoxy group | Lacks fluorine substituents |

Case Studies

Case Study 1: Antifungal Activity Against Valsa mali

A series of pyrazole derivatives were synthesized, revealing that one derivative exhibited potent antifungal activity with an EC50 value significantly lower than traditional antifungals like allicin. In vivo tests confirmed effective inhibition of V. mali infection in apples, suggesting practical agricultural applications.

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results indicated that compounds derived from this compound demonstrated significant growth inhibition, providing insights into potential therapeutic uses in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The molecular pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(difluoromethyl)-1H-pyrazol-5-amine hydrochloride with structurally related pyrazole-amine derivatives:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₂H, -Cl): Enhance binding to target proteins through dipole interactions and reduce metabolic degradation compared to alkyl groups (-C₂H₅) . Positional Isomerism: The 3-substituted difluoromethyl group in the target compound contrasts with 1-substituted analogs (e.g., ), which may exhibit different steric and electronic profiles . Salt Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability, as seen in 3-amino-5-ethylpyrazole HCl .

Biological Activity

3-(Difluoromethyl)-1H-pyrazol-5-amine hydrochloride is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the difluoromethyl group and the pyrazole ring, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C4H5ClF2N4. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways through interactions with specific biomolecules. The difluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes and allowing it to interact with proteins and nucleic acids. This interaction can lead to alterations in cellular processes, including apoptosis, inflammation, and cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, compounds similar to 3-(Difluoromethyl)-1H-pyrazol-5-amine have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In vitro studies have indicated significant reductions in inflammatory markers when treated with pyrazole derivatives .

- Antimicrobial Properties : Some derivatives within the pyrazole class have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, related compounds have shown promising results in preliminary screenings .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their therapeutic potential:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated their efficacy as inhibitors of tubulin polymerization. This inhibition led to cell cycle arrest in the G2/M phase, effectively reducing tumor growth in xenograft models .

Case Study: Anti-inflammatory Effects

Another investigation assessed the impact of pyrazole derivatives on LPS-induced inflammation in BV-2 microglial cells. The results indicated that certain compounds significantly reduced microglial activation and inflammatory cytokine production, suggesting potential applications in treating neuroinflammatory conditions .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 60–70 | 90 |

| Fluorination | Difluoroacetyl chloride, DMF, 0°C | 50–55 | 85 |

| Salt Formation | HCl (gas), diethyl ether, RT | 85–90 | 97 |

Basic: How can researchers determine the purity of this compound?

Methodological Answer:

Purity is assessed using:

- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate: 1.0 mL/min, λ = 254 nm. Compare retention times against certified standards .

- 1H/19F NMR : Confirm absence of residual solvents (e.g., DMF) and byproducts. The difluoromethyl group shows a characteristic triplet (δ ~5.8 ppm, = 55 Hz) .

- Elemental Analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C: 35.2%, H: 4.2%, N: 17.1%, Cl: 13.9%) .

Advanced: How is X-ray crystallography employed to resolve the structural ambiguities of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C to obtain diffraction-quality crystals.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : SHELXL refines positional parameters, anisotropic displacement, and hydrogen bonding. The difluoromethyl group’s geometry (C-F bond lengths: ~1.35 Å, F-C-F angle: ~108°) and chloride ion placement are validated .

Q. Structural Highlights :

- Pyrazole ring planarity (r.m.s.d. < 0.02 Å).

- Intermolecular N-H···Cl hydrogen bonds (2.8–3.0 Å) stabilize the crystal lattice .

Advanced: How can researchers address discrepancies in reported solubility data?

Methodological Answer:

Discrepancies arise from solvent polarity, temperature, and salt form. To resolve:

Controlled Solubility Studies : Use shake-flask method in buffered solutions (pH 1–7.4) at 25°C. Example:

| Solvent | Solubility (mg/mL) | pH |

|---|---|---|

| Water | 12.5 ± 1.2 | 3.0 |

| DMSO | >50 | - |

Ionic Strength Effects : Add NaCl (0.1–1.0 M) to mimic physiological conditions. Reduced solubility in high ionic strength suggests ion-pairing interactions .

Stability Monitoring : Use LC-MS to detect hydrolysis products (e.g., free pyrazole) over 24–72 hours .

Advanced: What strategies optimize the compound’s stability in long-term storage?

Methodological Answer:

Stability is influenced by moisture, light, and temperature:

Storage Conditions :

- Temperature : -20°C in argon-filled vials (prevents HCl loss).

- Desiccant : Include silica gel packs to absorb moisture.

Degradation Analysis :

- HPLC-PDA : Track new peaks at 210 nm (indicative of degradation).

- Karl Fischer Titration : Maintain water content <0.5% .

Lyophilization : Freeze-dry the compound to extend shelf-life (>12 months at -80°C) .

Advanced: How does the difluoromethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing difluoromethyl group (-CF2H) alters electronic and steric properties:

Electronic Effects : Reduces electron density at the pyrazole C-4 position (Hammett σp = 0.43), facilitating nucleophilic aromatic substitution with weak electrophiles.

Steric Considerations : The -CF2H group (van der Waals volume ~25 ų) may hinder bulky catalysts (e.g., Pd(PPh3)4) in Suzuki couplings. Use smaller ligands (e.g., XPhos) to improve yields .

Case Study : Buchwald-Hartwig amination with aryl bromides achieves 60–75% yield using Pd2(dba)3 and DavePhos ligand in toluene at 110°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.